ethyl N-(6-fluoro-1,3-benzothiazol-2-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

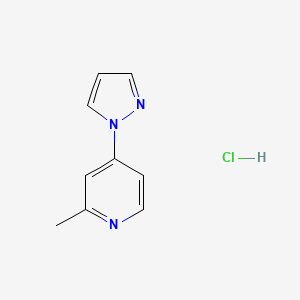

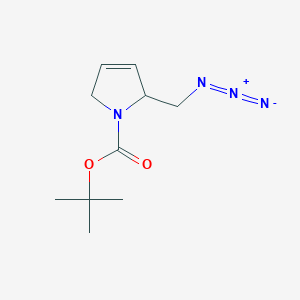

Ethyl N-(6-fluoro-1,3-benzothiazol-2-yl)carbamate is a chemical compound with the CAS Number: 349147-16-6 . It has a molecular weight of 240.26 and its IUPAC name is ethyl 6-fluoro-1,3-benzothiazol-2-ylcarbamate .

Synthesis Analysis

The synthesis of benzothiazole derivatives, which include this compound, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9FN2O2S/c1-2-15-10(14)13-9-12-7-4-3-6(11)5-8(7)16-9/h3-5H,2H2,1H3,(H,12,13,14) . This indicates the presence of carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur atoms in the molecule.Physical and Chemical Properties Analysis

This compound is a solid substance that should be stored at room temperature . It has a molecular weight of 240.25 .Applications De Recherche Scientifique

Benzothiazole and Carbamate Research Applications

Benzothiazole in Medicinal Chemistry

- Benzothiazole derivatives exhibit a wide range of biological activities, including antiviral, antimicrobial, antiallergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmintic, and anti-cancer properties. This makes benzothiazole a rapidly developing and important compound in medicinal chemistry (Bhat & Belagali, 2020).

Benzothiazole for Drug Discovery

- A review focusing on benzothiazole-based molecules in medicinal chemistry found that this compound and its derivatives show potential as therapeutic agents for a wide range of diseases. The review summarizes the importance, common synthesis methods of benzothiazole scaffold, and its various pharmacological activities, indicating its significance in drug discovery (Keri et al., 2015).

Carbamates in Food Safety

- Research on ethyl carbamate, a compound related to carbamates, focuses on its presence in fermented foods and beverages, emphasizing the importance of monitoring and reducing levels of such compounds to ensure food safety. Methods for detecting and reducing ethyl carbamate levels in food are discussed, highlighting the ongoing efforts to protect public health (Xiao Yong & Deng Fangming, 2012).

Safety and Hazards

Mécanisme D'action

Target of Action

Ethyl N-(6-fluoro-1,3-benzothiazol-2-yl)carbamate is a complex compound with potential biological activity. Benzothiazole derivatives have been associated with anti-tubercular activity , suggesting that this compound may also target Mycobacterium tuberculosis

Mode of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They may inhibit the growth of Mycobacterium tuberculosis by interfering with essential biochemical processes within the bacterium . The exact mechanism of interaction between the compound and its targets remains to be elucidated.

Biochemical Pathways

Benzothiazole derivatives have been associated with anti-tubercular activity , suggesting that they may interfere with the metabolic pathways of Mycobacterium tuberculosis

Result of Action

Benzothiazole derivatives have been associated with anti-tubercular activity , suggesting that they may inhibit the growth of Mycobacterium tuberculosis

Propriétés

IUPAC Name |

ethyl N-(6-fluoro-1,3-benzothiazol-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O2S/c1-2-15-10(14)13-9-12-7-4-3-6(11)5-8(7)16-9/h3-5H,2H2,1H3,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOOVJOXWILMLOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=NC2=C(S1)C=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethoxyphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2779738.png)

![3-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzoic acid](/img/structure/B2779741.png)

![4-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile](/img/structure/B2779743.png)

![2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol](/img/structure/B2779744.png)

![4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-1-(thiazol-2-yl)piperazin-2-one](/img/structure/B2779749.png)

![3-(BENZENESULFONYL)-N-[2-(DIETHYLAMINO)ETHYL]-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE](/img/structure/B2779750.png)

![N-[(E)-(5-nitrofuran-2-yl)methylideneamino]furan-2-carboxamide](/img/structure/B2779752.png)

![8-(4-methylbenzenesulfonyl)-2-phenyl-3-(propylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2779753.png)

![5-fluoro-4-[4-(1H-imidazole-4-sulfonyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyrimidine](/img/structure/B2779754.png)

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoate](/img/structure/B2779756.png)